molecular formula C20H22O3 B1256495 Pygmaeocin B

Pygmaeocin B

Cat. No.: B1256495
M. Wt: 310.4 g/mol
InChI Key: FDOUCWQEJJYQMH-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pygmaeocin B is a rearranged abietane-type diterpene, a class of natural products known for their diverse biological activities. This compound is of significant interest in pharmacological research due to its demonstrated dual anticancer and anti-inflammatory properties. In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. Research indicates it is particularly effective against colon cancer cells (HT29), with studies reporting an IC50 value of 6.69 ± 1.2 µg/mL . The compound's antitumor mechanism involves the induction of the intrinsic apoptotic pathway. Cytometric studies confirm that this compound triggers apoptosis in cancer cells, accompanied by morphological changes such as nuclear fragmentation and chromatin condensation. Furthermore, it induces cell cycle arrest in the S-phase, preventing uncontrolled proliferation . Beyond its anticancer potential, this compound possesses potent anti-inflammatory activity. It functions by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cell lines (RAW 264.7), with one study reporting a high inhibition percentage and an IC50 NO value of 33.0 ± 0.8 ng/mL . This dual role makes this compound a promising candidate for developing novel therapeutic strategies and contributes to the search for new anticancer agents from natural product origins. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

(8aR)-8,8,8a-trimethyl-2-propan-2-yl-7H-phenanthrene-3,4,6-trione

InChI

InChI=1S/C20H22O3/c1-11(2)14-8-12-6-7-20(5)15(16(12)18(23)17(14)22)9-13(21)10-19(20,3)4/h6-9,11H,10H2,1-5H3/t20-/m0/s1

InChI Key

FDOUCWQEJJYQMH-FQEVSTJZSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C3=CC(=O)CC([C@]3(C=C2)C)(C)C)C(=O)C1=O

Canonical SMILES

CC(C)C1=CC2=C(C3=CC(=O)CC(C3(C=C2)C)(C)C)C(=O)C1=O

Synonyms

pygmaeocin B

Origin of Product

United States

Biosynthetic Pathways and Ecological Context of Pygmaeocin B

Proposed Biogenetic Routes for the Pygmaeocin B Skeleton

Research suggests that this compound originates from the abietane (B96969) diterpene scaffold, likely through a pathway involving intermediates such as ferruginol (B158077). researchgate.netchem960.comnih.govnih.govnih.gov A key transformation proposed in the biogenesis of this compound and related rearranged abietanes is a 1,2-migration of the C-20 angular methyl group from the C-10 position to the C-5 position of the abietane skeleton. dokumen.pubnih.govnih.gov This rearrangement leads to the characteristic modified ring system observed in this compound.

Studies involving the bioinspired synthesis of pygmaeocins and related compounds have provided insights into the potential chemical transformations involved in their formation from abietane precursors. chem960.comnih.govnih.gov These synthetic efforts often mimic proposed biosynthetic steps, supporting the hypothesis of a rearrangement mechanism. For instance, a proposed route from ferruginol involves multistep oxidation followed by isomerization and a Wagner–Meerwein type C10-to-C5 methyl migration, resulting in a key intermediate for these rearranged diterpenoids. nih.gov

Enzymatic Machinery and Gene Clusters Implicated in this compound Biosynthesis

While proposed biogenetic routes for the this compound skeleton have been postulated based on structural analysis and biomimetic synthesis, detailed information regarding the specific enzymatic machinery and gene clusters responsible for its biosynthesis in the natural producer organism, Premna herbacea, is limited in the currently available research. nih.govresearchgate.netnih.gov

The biosynthesis of diterpenoids typically involves diterpene cyclases that form the basic carbon skeleton from GGPP, followed by a series of oxidation, reduction, isomerization, and rearrangement steps catalyzed by various enzymes, often including cytochrome P450 monooxygenases. While gene clusters involved in the biosynthesis of other types of natural products, such as polyketides, nonribosomal peptides, and other diterpenoids in various organisms (e.g., bacteria, fungi, and cyanobacteria) have been identified and characterized, the specific genetic and enzymatic components for this compound production in plants like Premna herbacea have not been extensively reported in the provided literature. chem960.comnih.govnih.govnih.gov Further research is needed to elucidate the specific genes and enzymes involved in the proposed methyl migration and subsequent modifications leading to this compound in its natural source.

Chemo-Taxonomic Distribution of this compound and Related Metabolites

This compound has been reported as a natural product isolated from the roots of Pygmaeopremna herbacea (syn. Premna herbacea), a plant species belonging to the Lamiaceae family. nih.govresearchgate.netnih.gov

Rearranged abietane diterpenes structurally related to this compound have also been found in other plant species, particularly within the Salvia genus, which is also in the Lamiaceae family. Examples of these related metabolites include viridoquinone, salviskinone A, caryopincaolide A, pygmaeocin C, and saprorthoquinone. chem960.comnih.govnih.govnih.gov The presence of these structurally similar compounds in related plant genera suggests a shared or convergent evolutionary history for the biosynthetic pathways leading to these rearranged abietane skeletons within the Lamiaceae family.

The distribution of these metabolites can be summarized in the following table:

CompoundProducer Organism(s)PubChem CID
This compoundPremna herbacea14565522
Pygmaeocin CPygmaeopremna herbacea14565523
SaprorthoquinoneSalvia prionitis, Salvia species372741
ViridoquinoneSalvia viridis, Salvia speciesNot available
Salviskinone ASalvia prattiiNot available
Caryopincaolide ASalvia prattiiNot available

Elucidation of Ecological Roles and Biological Interactions within Producer Organisms

The ecological roles and specific biological interactions of this compound within its producer organism, Premna herbacea, are not extensively documented in the provided research. Natural products in plants often serve various ecological functions, such as defense against herbivores and pathogens, allelopathy, or signaling.

While the direct ecological role of this compound in Premna herbacea is not explicitly described, studies have investigated its biological activities in vitro against other organisms. This compound has demonstrated significant cytotoxicity against certain cancer cell lines and possesses anti-inflammatory properties. chem960.comnih.govnih.gov It has also been evaluated for antimicrobial activity, although it did not show activity against the Gram-negative bacteria and yeasts tested in one study. nih.gov

Synthetic Strategies and Chemical Derivatization of Pygmaeocin B

Total Synthesis Approaches to Pygmaeocin B

Total synthesis aims to construct this compound from simpler, commercially available starting materials, providing access to the compound independent of its natural isolation and enabling the synthesis of structural analogs.

Enantioselective Total Synthesis Methodologies

Enantioselective total synthesis is crucial for obtaining this compound in a specific stereochemical form, as its biological activity may be dependent on its absolute configuration. The first enantioselective total syntheses of pygmaeocins B and C were reported using an intramolecular Heck cyclization as a key step to construct a quaternary stereogenic center and the functionalized A-ring. acs.orgnih.gov This methodology highlights the importance of stereocontrol in assembling the complex architecture of this compound. The absolute stereochemistry at the C-5 stereogenic center of (+)-pygmaeocin B was established as R through enantioselective total synthesis involving a 1,4-asymmetric induction during an intramolecular Heck-type cyclization. jst.go.jpjst.go.jp

Bioinspired Synthetic Pathways and Rearrangement Studies

Bioinspired synthesis draws inspiration from proposed biosynthetic routes in nature to design synthetic strategies. For this compound, which features a rearranged abietane (B96969) skeleton, bioinspired approaches often involve key rearrangement steps. A significant transformation in these pathways is the 1,2-migration of the C-20 angular methyl group from C-10 to the C-5 position of the abietane skeleton. researchgate.netcapes.gov.brresearchgate.netacs.org This rearrangement has been observed when certain C6-C7 unsaturated dehydroabietane derivatives are treated with selenium dioxide. researchgate.netresearchgate.netacs.org Studies on these rearrangements provide insights into both potential biosynthetic routes and efficient synthetic strategies for accessing the rearranged abietane framework. researchgate.netresearchgate.netacs.org

Development of Key Stereocontrolled Reactions and Strategic Transformations

The total synthesis of this compound relies on the development of key reactions that establish the correct stereochemistry and form the intricate ring system. Intramolecular Heck cyclization has been identified as an efficient and highly diastereoselective method for constructing the quaternary stereogenic center and the functionalized A-ring. acs.orgnih.gov Other strategic transformations explored in the synthesis of rearranged abietanes, relevant to this compound, include acid-promoted Wagner-Meerwein type methyl migration and subsequent divergent skeletal reorganization. capes.gov.brresearchgate.net Friedel-Crafts alkylation has also been employed as a key intramolecular cyclization step in the total synthesis of related compounds like pygmaeocin C. thieme-connect.comthieme-connect.dersc.orgnih.gov

Semi-Synthetic Transformations from Precursors (e.g., Ferruginol (B158077), Abietic Acid)

Semi-synthetic approaches utilize naturally abundant precursors, such as ferruginol or abietic acid, to synthesize this compound and its analogs. This can offer a more expedient route compared to total synthesis. This compound has been synthesized from ferruginol. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov This semi-synthesis often involves oxidation and rearrangement steps to achieve the desired rearranged abietane skeleton and the ortho-quinone moiety. For instance, the oxidation of ferruginol to an ortho-quinone intermediate, followed by treatment with a Lewis acid and acetic anhydride, can lead to derivatives that can be further transformed into this compound. nih.govresearchgate.net Abietic acid has also been used as a starting material for the synthesis of rearranged abietane derivatives, including those related to this compound. mdpi.comresearchgate.netresearchgate.netnih.gov

Rational Design and Synthesis of this compound Derivatives and Structural Analogs

The synthesis of derivatives and structural analogs of this compound is important for exploring structure-activity relationships and potentially identifying compounds with improved properties. Rational design principles guide the modification of the this compound structure to target specific biological activities or enhance stability and bioavailability. This involves altering substituents on the abietane core or modifying the ortho-quinone system.

Expedient Methodologies for Structure-Oriented Synthesis and Diversification

Expedient methodologies for structure-oriented synthesis focus on developing efficient and versatile routes to access this compound and a range of its derivatives. These methodologies aim to enable rapid diversification of the this compound structure to create libraries of analogs for biological screening. This can involve convergent synthesis strategies, where key fragments are synthesized separately and then coupled, or the development of robust late-stage functionalization reactions. The synthesis of rearranged abietane diterpenes, including those related to this compound, from precursors like ferruginol and abietic acid, exemplifies such expedient approaches. nih.govmdpi.comnih.gov

In Vitro and Cellular Biological Activity Investigations of Pygmaeocin B

Anticancer and Antiproliferative Activity Studies

Evaluation in Diverse Human Malignant Cell Lines (e.g., HT29, HepG2)

The cytotoxic effects of Pygmaeocin B have been assessed across various human cancer cell lines. The compound demonstrated notable activity against human colon adenocarcinoma cells (HT29) and hepatocellular carcinoma cells (HepG2). nih.govmdpi.com However, its effect on the B16-F10 murine melanoma cell line was not as significant. nih.gov

Quantitative Assessment of Cellular Growth Inhibition

The growth-inhibitory effects of this compound were quantified by determining its IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. In these studies, this compound exhibited a dose-dependent decrease in cell viability. nih.gov

After a 72-hour treatment period, the IC₅₀ value for this compound in HT29 cells was determined to be 6.69 ± 1.2 µg/mL. nih.govsciprofiles.commdpi.comresearchgate.net For HepG2 cells, the IC₅₀ concentration was 8.98 µg/mL. nih.gov In contrast, the IC₅₀ value in B16-F10 melanoma cells was significantly higher, indicating less potent activity against this particular cell line. nih.gov

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

Cell Line IC₅₀ (µg/mL)
HT29 (Colon Adenocarcinoma) 6.69 ± 1.2 nih.govsciprofiles.commdpi.comresearchgate.net
HepG2 (Hepatocellular Carcinoma) 8.98 nih.gov
B16-F10 (Murine Melanoma) Higher than other lines nih.gov

Mechanistic Elucidation of Antiproliferative Effects

To understand how this compound inhibits cancer cell growth, researchers have investigated its underlying mechanisms of action.

Studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This was confirmed through cytometric studies which revealed morphological apoptotic changes such as nuclear fragmentation and chromatin condensation in HT29 cells treated with the compound. nih.govmdpi.comsciprofiles.commdpi.com The induction of apoptosis by this compound is believed to occur through the intrinsic apoptotic pathway. nih.gov

Further investigation into the antiproliferative mechanism of this compound revealed its ability to interfere with the cell cycle of cancer cells. nih.govresearchgate.net Specifically, in HT29 colon adenocarcinoma cells, this compound was found to cause cell cycle arrest in the S phase. nih.govresearchgate.net This arrest was more pronounced at higher concentrations (IC₈₀) compared to the IC₅₀ dose, with increases of 10% and 4% in the S phase cell population, respectively, relative to untreated control cells. nih.gov

A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). nih.gov Treatment of HT29 cells with this compound led to significant changes in the MMP. nih.govresearchgate.net Flow cytometry analysis using rhodamine 123 staining showed that this compound caused a substantial loss of membrane potential. nih.gov At its IC₅₀ concentration, there was a 54% decrease in Rh123-positive cells, and at the IC₈₀ concentration, this decrease was 61% compared to untreated cells. nih.gov This disruption of the mitochondrial membrane potential suggests that the apoptotic effects of this compound are mediated through the intrinsic pathway. nih.gov

Role of Reactive Oxygen Species Generation in Cytotoxicity

The cytotoxic effects of this compound are closely linked to its chemical structure, specifically the presence of an orthoquinone moiety. nih.gov This functional group is pivotal in its mechanism of action at the cellular level. It is proposed that orthoquinones can undergo enzymatic reduction, a process facilitated by enzymes such as cytochrome P450. nih.gov This reduction generates reactive oxygen species (ROS), which are highly reactive molecules capable of inflicting significant damage to critical cellular components, including DNA and proteins within tumor cells. nih.gov The generation of ROS is considered a key factor contributing to the cytotoxicity observed for this compound. nih.gov This mechanism of inducing oxidative stress is a recognized pathway for the anticancer activity of certain quinone-containing compounds.

Anti-inflammatory Activity Profiling

This compound has demonstrated exceptionally potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in murine macrophage cell line RAW 264.7. nih.govnih.gov In studies using lipopolysaccharide (LPS) to stimulate an inflammatory response in these macrophages, this compound was identified as the most effective inhibitor of NO production among several related rearranged abietane (B96969) compounds. nih.govresearchgate.net

The compound exhibited a half-maximal inhibitory concentration (IC₅₀) for NO inhibition of 33.0 ± 0.8 ng/mL. nih.govnih.govsciprofiles.comscilit.com This high potency underscores its significant potential as an anti-inflammatory agent. nih.govresearchgate.net The evaluation of its effect on NO production in the well-established RAW 264.7 cell model provides a reliable indication of its anti-inflammatory capacity. nih.govmdpi.com

Inhibition of Nitric Oxide (NO) Production by this compound and Related Compounds in LPS-Stimulated RAW 264.7 Macrophages
CompoundIC₅₀ (NO Inhibition)
This compound33.0 ± 0.8 ng/mL
Saprorthoquinone1.30 ± 0.08 µg/mL
Pygmaeocin C1.73 ± 0.04 µg/mL
Viridoquinone7.21 ± 0.9 µg/mL

The primary reported anti-inflammatory mechanism for this compound is its strong inhibition of nitric oxide, a key inflammatory mediator. nih.gov The production of NO in inflammatory conditions is catalyzed by inducible nitric oxide synthase (iNOS). The expression of the iNOS enzyme is, in turn, tightly regulated by a network of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov These cytokines are produced by immune cells like macrophages during the early stages of an inflammatory response. nih.gov While direct studies detailing the effect of this compound on the expression of these specific cytokines are not extensively documented in the available research, its potent inhibition of NO production suggests it likely interferes with the signaling pathways that control iNOS expression. Other related diterpenoids have been shown to modulate pro-inflammatory cytokine secretion in immune cells. researchgate.net

While comprehensive studies on the effects of this compound on primary human immune cells are limited, research on related compounds provides insight into its potential immunomodulatory activities. Abietane derivatives extracted from the roots of Horminum pyrenaicum have demonstrated significant anti-inflammatory effects on human peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net These related compounds were shown to suppress interferon-gamma (IFN-γ) dependent pathways in mitogen-stimulated PBMCs, indicating an ability to modulate primary immune cell responses. researchgate.net Given the structural similarities within the abietane class of diterpenoids, these findings suggest that this compound may also possess the ability to exert immunomodulatory effects on human immune cells, although specific investigations are required to confirm this.

Modulation of Pro-inflammatory Cytokines and Mediators

Broader Spectrum Biological Activities (in vitro focus)

Specific data on the direct antibacterial or antifungal activity of this compound is not prominently featured in the reviewed literature. However, the broader class of abietane diterpenoids, to which this compound belongs, is known to exhibit antimicrobial properties. nih.govmdpi.com For instance, various abietane diterpenoids and their synthetic derivatives have shown activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus. mdpi.comresearchgate.netresearchgate.net Furthermore, some members of this chemical family have also been reported to possess antifungal properties. nih.govmdpi.comrsc.org These findings suggest that this compound could potentially have antimicrobial activities, but dedicated in vitro screening against a panel of bacterial and fungal pathogens is needed to determine its specific spectrum and potency.

Antiviral Investigations

Current scientific literature available through extensive database searches does not provide specific details regarding the direct antiviral activity of this compound. While related abietane diterpenoids have been investigated for antiviral properties, dedicated studies profiling this compound against viral pathogens have not been identified jst.go.jpacs.org. Further research is required to determine if this compound possesses any significant antiviral efficacy.

Antiparasitic Assessments (e.g., Antileishmanial)

Investigations into the direct antiparasitic activities of this compound are not extensively documented in the current body of research. However, the broader class of abietane diterpenoids, to which this compound belongs, has shown promise in this area. Synthetic derivatives of aromatic abietane diterpenoids have been noted for their potential antiplasmodial, antifungal, and antileishmanial properties. nih.govresearchgate.netresearchgate.net For instance, studies on diterpenes isolated from Cupressus sempervirens, such as 6-deoxytaxodione and taxodione, demonstrated potent antileishmanial activity against Leishmania donovani promastigotes, with IC50 values significantly lower than the standard drug pentamidine. researchgate.netresearchgate.net Although these findings suggest a potential avenue for the bioactivity of related compounds, specific data from antileishmanial or other antiparasitic assays for this compound itself remains to be published.

Molecular Target Identification and Mechanistic Pathway Analysis

The molecular mechanisms underlying the biological activities of this compound have been primarily elucidated through its effects in cancer cell models. The compound's mode of action involves the induction of programmed cell death and interference with cell cycle progression. nih.govresearchgate.net

Enzyme Inhibition Profiling (e.g., Cytochrome P450 Inhibition)

The interaction of this compound with enzyme systems, particularly Cytochrome P450 (CYP), is a key aspect of its mechanism. As an orthoquinone, this compound can undergo enzymatic reduction by cytochrome P450. nih.gov This process is believed to generate reactive oxygen species (ROS), which can inflict damage upon crucial cellular components like DNA and proteins, contributing to the compound's cytotoxic effects. nih.gov In contrast, a separate in silico analysis of prattinin A and its synthetic derivatives, which are structurally related to this compound, predicted no significant interactions with CYP isoforms, suggesting they may act as inhibitors of these metabolic enzymes. nih.gov This highlights a potential area for further empirical investigation to clarify the precise nature of this compound's interaction with the cytochrome P450 system.

Ligand-Receptor Interaction Studies

As of the current scientific literature, specific studies detailing the direct interaction of this compound with cellular receptors have not been reported. nih.gov Research into its binding affinities and potential receptor targets is necessary to fully understand its signaling pathways.

Differential Gene Expression and Protein Modulation in Cellular Models

While the downstream effects of this compound, such as apoptosis and cell cycle arrest, are established, comprehensive analyses of its impact on global gene expression and protein modulation are not yet available. nih.govresearchgate.net Methodologies for such investigations, including differential expression analysis, are well-established, but their specific application to this compound-treated cellular models has not been detailed in published research. researchgate.netyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Derivations in Biological Contexts

Research activities indicate that Quantitative Structure-Activity Relationship (QSAR) studies involving this compound have been undertaken. nii.ac.jpnii.ac.jp These studies are crucial for understanding how the chemical structure of this compound and its analogues correlates with their biological activities. However, the specific models, derived equations, and predictive outcomes from these QSAR analyses have not been detailed in the accessible literature.

Data Tables

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other abietanes against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
This compound HT29 (Colon Adenocarcinoma)6.69 ± 1.2 nih.gov
This compound HT29 (Colon Adenocarcinoma)0.14 ± 0.09 nih.gov
This compound HepG2 (Hepatocellular Carcinoma)8.98 nih.gov
Orthoquinone 13HT29 (Colon Adenocarcinoma)2.7 ± 0.8 nih.gov
SaprorthoquinoneHT29 (Colon Adenocarcinoma)2.81 ± 0.45 nih.gov
Pygmaeocin CHT29 (Colon Adenocarcinoma)6.27 ± 0.94 nih.gov
ViridoquinoneHT29 (Colon Adenocarcinoma)9.29 ± 0.35 nih.gov

Table 2: Anti-Inflammatory Activity of this compound This table shows the half-maximal inhibitory concentration (IC50) for the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells.

CompoundActivityIC50 (ng/mL)Reference
This compound NO Production Inhibition33.0 ± 0.8 nih.gov

Advanced Methodologies and Computational Studies on Pygmaeocin B

Computational Chemistry and Molecular Modeling Applications

Computational techniques such as molecular docking and molecular dynamics simulations are employed to investigate the interactions of Pygmaeocin B at the molecular level. These approaches help in identifying potential binding sites and understanding the dynamic behavior of the compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a widely used computational tool to predict the binding affinity and orientation of a ligand, such as this compound, to a target protein. Studies involving this compound and related abietane (B96969) diterpenoids have utilized molecular docking to explore their interactions with specific protein targets. For instance, molecular docking studies have been performed to explain the biological activity of related compounds against the target protein mutant TEM-12 from E. coli (PDB: 1ESU). nih.govresearchgate.net These studies involve preparing the three-dimensional structures of the compounds and the protein, followed by docking analysis using software like UCSF Chimera with AutoDock Vina to determine binding affinities and visualize ligand-receptor interactions. nih.govresearchgate.net Energy minimization and geometry optimization of the protein structure are typically performed before docking. researchgate.net The results from such simulations can suggest the potential of compounds as natural antibiotic agents by assessing their interactions with key bacterial proteins. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the conformational flexibility of molecules and their interactions with their environment. While specific detailed MD simulation studies solely focused on the conformational analysis of this compound were not extensively highlighted in the search results, MD simulations are a standard technique in computational chemistry for understanding the dynamic aspects of ligand-target interactions and the stability of molecular structures in a simulated biological environment. arxiv.org MD simulations can model interaction mechanisms and adsorption behavior, complementing experimental findings. researchgate.net

In silico Prediction of Biological Activities and ADMET Properties (Excluding Clinical Parameters)

In silico methods are valuable for predicting various biological activities and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to prioritize candidates for further experimental investigation. These predictions are made using computational models and databases.

Studies on this compound and related compounds have included in silico predictions of ADMET properties. nih.govmdpi.comnih.gov These predictions typically assess parameters relevant to the pharmacokinetic profile of a compound, which is crucial in the early stages of drug discovery. mdpi.com Parameters evaluated can include physicochemical properties and ADME characteristics. nih.govmdpi.com For example, in silico calculations can indicate potential interactions with cytochrome P450 enzymes, suggesting whether a compound might inhibit these enzymes. mdpi.com Excretion profiles, predicted through total clearance rates (hepatic and renal), are also assessed to understand how the compound might be eliminated from the body. mdpi.com The mutagenic potential of compounds can also be evaluated using in silico methods like the AMES test prediction. mdpi.com

PropertyPrediction/Value
CYP InteractionNo interaction
Total Clearance (logml/min/kg)0.76–1.01
AMES Test PredictionNon-mutagenic

Furthermore, in silico methods can be used to predict potential biological activities, such as anticancer activity against specific cell lines. mdpi.com

Omics Approaches in this compound Research

Omics technologies, such as metabolomics and proteomics, provide a comprehensive view of the molecular changes within biological systems in response to a compound like this compound. These approaches can help to unravel the complex mechanisms underlying its biological effects.

Metabolomic Profiling of Cellular Responses

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. Metabolomic profiling can reveal changes in metabolic pathways induced by treatment with a compound. While direct metabolomic studies specifically on this compound were not prominently featured in the search results, metabolomics is a powerful tool used in related research to understand the metabolic impact of bioactive compounds. researchgate.netnih.govnih.gov For example, metabolomics studies have been conducted to investigate the early metabolic changes in cells in response to other natural compounds. researchgate.net This approach can help in identifying dysregulated metabolic pathways and elucidating the molecular context of a compound's effects. nih.gov

Proteomic Analysis of Protein Expression and Interaction

Proteomics is the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomic analysis can provide insights into the protein targets of a compound and the cellular pathways affected by its presence. Similar to metabolomics, specific proteomic studies solely focused on this compound were not extensively detailed in the search results. However, proteomics is a standard approach in biological research to understand the molecular mechanisms of drug action and cellular responses. researchgate.netnih.gov Proteomic analysis can identify key molecules and molecular pathways involved in cellular processes and responses to external stimuli. nih.gov Integrating proteomics data with other omics data, such as metabolomics, can provide a more comprehensive understanding of a compound's impact on a biological system. nih.gov

Development of High-Throughput Screening Assays for this compound Analogs

The investigation into the biological activities of this compound and its related abietane diterpenoids has involved various screening methodologies to identify potential therapeutic applications, particularly in the areas of anticancer and anti-inflammatory research. While dedicated high-throughput screening (HTS) assays specifically for large libraries of this compound analogs are not explicitly detailed in the search results as fully developed platforms, the reported studies employ screening methods that are amenable to adaptation for higher throughput. These methods involve evaluating the effects of this compound and a selection of its analogs on cell viability and inflammatory markers in various cell lines.

Key screening efforts have focused on assessing the cytotoxic potential of this compound and related compounds against different cancer cell lines, including human colon adenocarcinoma (HT29), human hepatocarcinoma (HepG2), and murine melanoma (B16–F10) cells. researchgate.netresearchgate.net The standard methodology employed for evaluating cytotoxicity is the MTT (3-(4,5-dimethyl thiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. researchgate.net This assay measures cell viability based on the metabolic reduction of MTT by viable cells, producing a formazan (B1609692) product whose concentration is proportional to the number of living cells. researchgate.net The MTT assay is a widely used technique in drug discovery and is well-suited for adaptation to HTS formats due to its reliance on standard microplate readers and relatively simple protocol.

In addition to cytotoxicity, the anti-inflammatory activity of this compound and its analogs has been investigated. A common approach involves evaluating the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cell lines. researchgate.netresearchgate.net Elevated levels of NO are associated with inflammatory responses, and compounds that can inhibit NO production are considered to have anti-inflammatory potential. The measurement of NO levels, often through the detection of nitrites (stable breakdown products of NO) using the Griess assay or similar methods, can also be adapted for high-throughput screening.

Detailed research findings from these screening studies provide quantitative data on the potency of this compound and its analogs. For instance, studies have reported the concentrations required for 50% growth inhibition (IC₅₀) in cytotoxicity assays and the concentrations required for 50% inhibition of NO release (IC₅₀ NO) in anti-inflammatory assays. researchgate.netresearchgate.netnih.gov These IC₅₀ values serve as key metrics for comparing the biological activity of different compounds and prioritizing promising candidates for further investigation.

Several abietane diterpenoids structurally related to this compound have been included in these screening panels, such as viridoquinone, saprorthoquinone, pygmaeocin C, and a synthetic orthoquinone (referred to as compound 13 in some studies). researchgate.netresearchgate.netnih.govchem960.comnih.gov Comparing the activities of these analogs provides insights into structure-activity relationships, which is crucial for the rational design and synthesis of more potent and selective compounds. The data generated from these comparative screenings, although not always conducted on a massive scale typical of full HTS campaigns, lay the groundwork for developing more comprehensive HTS assays. By utilizing established, plate-based assay formats like MTT and NO inhibition, researchers can screen larger libraries of synthetic or natural product-derived abietane analogs more efficiently to discover novel lead compounds with desired biological profiles.

The following table summarizes some reported IC₅₀ values for this compound and selected related compounds, illustrating the type of data generated in these screening studies:

CompoundActivityCell LineIC₅₀ Value (µg/mL)Citation
This compoundCytotoxicityHT296.69 ± 1.2 researchgate.netnih.gov
This compoundCytotoxicityHepG28.98 researchgate.net
This compoundAnti-inflammatoryRAW 264.7 (NO)0.033 ± 0.0008 (ng/mL) researchgate.netresearchgate.netnih.gov
SaprorthoquinoneCytotoxicityHT29Comparable to this compound researchgate.net
SaprorthoquinoneCytotoxicityHepG2Comparable to this compound researchgate.net
SaprorthoquinoneAnti-inflammatoryRAW 264.7 (NO)1.30 ± 0.08 researchgate.net
Pygmaeocin CCytotoxicityHT29Comparable to this compound researchgate.net
Pygmaeocin CCytotoxicityHepG2Comparable to this compound researchgate.net
Pygmaeocin CAnti-inflammatoryRAW 264.7 (NO)1.73 ± 0.04 researchgate.net
ViridoquinoneCytotoxicityHT29Much lower toxicity than compound 13 researchgate.net
ViridoquinoneCytotoxicityHepG2Much lower toxicity than compound 13 researchgate.net
ViridoquinoneAnti-inflammatoryRAW 264.7 (NO)7.21 ± 0.9 researchgate.net
Synthetic orthoquinone (Compound 13)CytotoxicityHT292.67 to 5.58 researchgate.netresearchgate.net
Synthetic orthoquinone (Compound 13)Anti-inflammatoryRAW 264.7 (NO)2.03 ± 0.09 researchgate.net

These findings demonstrate the varying degrees of activity among this compound and its analogs and highlight the potential of these compounds as starting points for drug discovery. The established cell-based assays and quantitative readouts provide a solid foundation for the future development and implementation of higher-throughput screening approaches to accelerate the identification of more potent and selective this compound analogs.

Future Research Directions and Translational Perspectives of Pygmaeocin B

Identification of Novel Pygmaeocin B Analogs with Potentiated Biological Activities

The exploration of this compound analogs represents a critical avenue for future research aimed at enhancing its biological activities and improving pharmacological properties. This compound itself has shown potent activity against HT29 colon cancer cells and notable anti-inflammatory effects, inhibiting nitric oxide (NO) production in RAW 264.7 macrophages at a low concentration. nih.govresearchgate.netmdpi.com Related rearranged abietanes, such as viridoquinone and saprorthoquinone, also exhibit biological activities, including cytotoxicity. nih.govresearchgate.net

Studies have already begun to explore synthetic routes to rearranged abietane (B96969) diterpenes related to this compound, starting from precursors like ferruginol (B158077). mdpi.comnih.gov The synthesis of analogs can allow for targeted structural modifications to investigate structure-activity relationships. For instance, the presence of the orthoquinone moiety appears to be important for both IDO1 and HDAC1 inhibition, suggesting that modifications to this part of the molecule could impact these activities. researchgate.net

Future research should focus on:

Rational Design and Synthesis: Designing analogs based on the core this compound structure, systematically altering functional groups and the spatial arrangement of substituents. This could involve modifying the orthoquinone group, the isopropyl group, or the methyl groups to assess their impact on potency, selectivity, and metabolic stability.

High-Throughput Screening: Utilizing high-throughput screening methods to evaluate the biological activity of newly synthesized analogs against a broader range of cancer cell lines, inflammatory markers, and potentially other therapeutic targets.

In Silico Modeling: Employing computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the binding affinities of analogs to potential targets and guide the synthesis of more potent compounds.

Identifying analogs with improved potency, enhanced selectivity for cancer cells over normal cells, and favorable pharmacokinetic profiles is crucial for advancing this compound towards clinical development.

Exploration of Synergistic Effects with Established Therapeutic Agents

Investigating the potential synergistic effects of this compound in combination with existing therapeutic agents is a promising strategy to enhance treatment efficacy and potentially reduce the required doses of individual drugs, thereby minimizing adverse effects. nih.gov While current research highlights the individual activities of this compound, its interactions with other drugs remain largely unexplored.

Synergistic drug interactions can occur through various mechanisms, including targeting multiple pathways involved in a disease process or improving the pharmacokinetic properties of the co-administered drugs. nih.gov Given this compound's demonstrated activity against colon cancer cells and its anti-inflammatory properties, exploring combinations with established chemotherapy agents for colorectal cancer or anti-inflammatory drugs could yield beneficial outcomes.

Future studies should aim to:

In Vitro Combination Studies: Conduct systematic in vitro studies using relevant cell lines to evaluate the effects of this compound in combination with standard-of-care drugs. Techniques such as checkerboard assays can be used to determine synergy, additivity, or antagonism.

Mechanism-Based Combinations: Explore combinations with drugs that target pathways known to interact with those potentially modulated by this compound. For example, investigating combinations with inhibitors of NF-κB signaling, given its crucial role in the interconnection between colorectal cancer and inflammation, could be particularly relevant. mdpi.com

Identification of Optimal Ratios and Schedules: Determine the optimal concentration ratios and treatment schedules for synergistic combinations to achieve maximal efficacy with minimal toxicity in preclinical models.

Identifying synergistic combinations could pave the way for novel multi-drug regimens that are more effective and potentially less toxic than current therapies.

Deeper Mechanistic Understanding at the Systems Biology Level

While initial studies have shed light on some aspects of this compound's mechanism of action, such as inducing cell cycle arrest in the S phase and promoting apoptosis through the intrinsic pathway in HT29 cells, a comprehensive understanding at the systems biology level is needed. nih.govmdpi.com this compound has also shown the capacity to interfere with immunoregulatory metabolic pathways, such as the breakdown of tryptophan, suggesting a broader impact on cellular processes. researchgate.net

A systems biology approach can provide a holistic view of how this compound interacts with complex biological networks, identifying key molecular targets and perturbed pathways. This level of understanding is essential for predicting potential off-target effects, identifying biomarkers of response, and designing more effective therapeutic strategies.

Key areas for future mechanistic investigations include:

Omics Technologies: Employing transcriptomics, proteomics, and metabolomics to profile the global molecular changes induced by this compound in relevant cell and tissue models. This can help identify affected signaling pathways, protein networks, and metabolic alterations.

Target Identification: Utilizing biochemical and genetic approaches to definitively identify the direct molecular targets of this compound. This could involve pull-down assays, activity-based protein profiling, or genetic screens.

Pathway Analysis: Integrating data from omics studies and target identification to construct detailed maps of the biological pathways modulated by this compound and understand the downstream consequences of its activity.

Immunomodulatory Mechanisms: Further elucidating the exact mechanisms underlying the observed immunomodulatory effects, such as the interference with tryptophan metabolism, and their potential therapeutic implications. researchgate.net

A deeper mechanistic understanding will not only clarify how this compound exerts its effects but also inform the rational design of improved analogs and combination therapies.

Preclinical in vivo Research Considerations for Lead Compound Development

Transitioning this compound or its promising analogs from in vitro studies to preclinical in vivo research is a critical step in assessing their potential as therapeutic leads. While in vitro data provide valuable insights into cellular activity, in vivo models are necessary to evaluate efficacy, pharmacokinetics, and potential toxicity in a more complex biological system. invivofarm.dkinvivofarm.dkniist.res.in

Although specific in vivo studies on this compound were not extensively detailed in the provided search results, the need for such research is implicit in its development as a potential drug. Preclinical in vivo studies should be conducted with rigorous methodology, including appropriate animal models, study design, and endpoints. invivofarm.dk

Considerations for preclinical in vivo research include:

Selection of Appropriate Animal Models: Utilizing animal models that accurately reflect the human diseases this compound is intended to treat, such as xenograft models for colon cancer or models of inflammatory conditions.

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its lead analogs in vivo. This information is crucial for understanding how the compound behaves in the body and for designing appropriate dosing regimens.

Efficacy Studies: Evaluating the therapeutic efficacy of this compound and its analogs in relevant disease models, assessing parameters such as tumor growth inhibition, reduction in inflammation, and impact on disease progression.

Preliminary Safety Assessment: Conducting initial in vivo toxicity studies to identify potential adverse effects and determine the maximum tolerated dose.

Rigorous preclinical in vivo testing is essential to establish the therapeutic potential and safety profile of this compound and its analogs before considering human clinical trials.

Strategic Positioning of this compound as a Lead Scaffold in Drug Discovery Programs

This compound, with its unique rearranged abietane skeleton and demonstrated biological activities, holds potential as a lead scaffold for the development of novel therapeutic agents. mdpi.comnih.gov Natural products have historically served as valuable sources of inspiration for drug discovery, providing diverse and complex chemical structures. nih.gov

The strategic positioning of this compound as a lead scaffold involves leveraging its core structure for the design and synthesis of a library of derivatives with optimized pharmacological properties. This approach can capitalize on the inherent bioactivity of the abietane framework while introducing modifications to improve potency, selectivity, bioavailability, and reduce potential toxicity.

Key aspects of positioning this compound as a lead scaffold include:

Medicinal Chemistry Efforts: Implementing comprehensive medicinal chemistry programs focused on synthesizing diverse analogs based on the this compound scaffold. This includes exploring various structural modifications and synthetic routes. mdpi.comrsc.org

Structure-Activity Relationship (SAR) Studies: Systematically investigating the relationship between the chemical structure of this compound and its analogs and their biological activities to identify key pharmacophores and structural features essential for desired effects.

Library Generation and Screening: Creating focused libraries of this compound derivatives and screening them against a range of relevant biological targets and disease models to identify compounds with superior properties.

Collaborations and Partnerships: Establishing collaborations with academic institutions and pharmaceutical companies with expertise in natural product chemistry, medicinal chemistry, and drug development to accelerate the research and development process.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Pygmaeocin B in laboratory settings?

this compound's synthesis requires rigorous adherence to protocols for reproducibility. Key steps include:

  • Synthesis : Use of high-purity reagents and controlled reaction conditions (e.g., temperature, pH) to minimize by-products.
  • Characterization : Spectroscopic techniques (NMR, MS) and chromatographic methods (HPLC) to confirm structural integrity and purity. Novel compounds must include full spectral data and purity assessments (>95%) .
  • Validation : Cross-referencing with existing literature to confirm spectral matches and resolve discrepancies in reported data .

Q. What in vitro assays are optimal for preliminary evaluation of this compound’s bioactivity?

Prioritize cell-based assays (e.g., cytotoxicity, antimicrobial susceptibility) with appropriate controls:

  • Dose-response curves : Use ≥3 biological replicates to establish EC50/IC50 values.
  • Positive/Negative controls : Include known inhibitors/standards (e.g., amphotericin B for antifungal assays) to validate assay sensitivity .
  • Data interpretation : Normalize results to controls and account for solvent interference (e.g., DMSO toxicity thresholds) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s mechanism of action at the molecular level?

Apply the PICOT framework to structure hypothesis-driven studies:

  • Population (P) : Target organism (e.g., fungal strains, cancer cell lines).
  • Intervention (I) : this compound at varying concentrations.
  • Comparison (C) : Existing therapeutics (e.g., fluconazole) or vehicle controls.
  • Outcome (O) : Molecular targets (e.g., enzyme inhibition, membrane disruption).
  • Time (T) : Exposure duration (e.g., 24–72 hours). Techniques like transcriptomics, proteomics, or fluorescence microscopy can identify pathways affected .

Q. How should researchers address contradictions in reported efficacy data for this compound across studies?

Conduct a systematic review with meta-analysis:

  • Heterogeneity assessment : Calculate or H statistics to quantify variability. I² > 50% indicates substantial heterogeneity, necessitating subgroup analysis (e.g., by strain type or assay protocol) .
  • Bias evaluation : Use funnel plots or Egger’s regression to detect publication bias .
  • Sensitivity analysis : Exclude outliers or low-quality studies (e.g., those lacking controls) to test result robustness .

Q. What strategies ensure reproducibility in this compound’s in vivo studies?

Follow FINER criteria for study design:

  • Feasible : Use standardized animal models (e.g., murine candidiasis) with defined endpoints (e.g., fungal burden).
  • Novel : Compare this compound to existing therapies to highlight unique efficacy or safety profiles.
  • Ethical : Adhere to institutional guidelines for humane endpoints and sample sizes .
  • Relevant : Align outcomes with clinical translatability (e.g., survival rates, histopathology) .

Methodological Guidance

  • Literature Reviews : Use PCC (Population, Concept, Context) to structure searches. For example:
    • Population: “Candida albicans.”
    • Concept: “Antifungal terpenoids.”
    • Context: “Mechanism of action” .
  • Data Presentation : Avoid overcrowding figures with chemical structures or excessive data points. Use color coding for clarity and highlight key findings in tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.